molecular formula C11H23NOS B11459236 3-(Octylsulfanyl)propanamide

3-(Octylsulfanyl)propanamide

Cat. No.: B11459236
M. Wt: 217.37 g/mol
InChI Key: HWLAHSLPVGUYBS-UHFFFAOYSA-N
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Description

3-(Octylsulfanyl)propanamide is an organic compound characterized by the presence of an octylsulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octylsulfanyl)propanamide typically involves the reaction of octylthiol with a suitable propanamide precursor. One common method is the nucleophilic substitution reaction where octylthiol reacts with 3-chloropropanamide under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Octylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted propanamides depending on the nucleophile used.

Scientific Research Applications

3-(Octylsulfanyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism by which 3-(Octylsulfanyl)propanamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

  • 3-(Hexylsulfanyl)propanamide
  • 3-(Decylsulfanyl)propanamide
  • 3-(Dodecylsulfanyl)propanamide

Comparison: 3-(Octylsulfanyl)propanamide is unique due to its specific chain length and the balance between hydrophobic and hydrophilic properties. Compared to its shorter-chain analogs like 3-(Hexylsulfanyl)propanamide, it offers better solubility in organic solvents and enhanced interaction with hydrophobic targets. On the other hand, longer-chain analogs like 3-(Dodecylsulfanyl)propanamide may exhibit higher hydrophobicity but reduced solubility and flexibility.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H23NOS

Molecular Weight

217.37 g/mol

IUPAC Name

3-octylsulfanylpropanamide

InChI

InChI=1S/C11H23NOS/c1-2-3-4-5-6-7-9-14-10-8-11(12)13/h2-10H2,1H3,(H2,12,13)

InChI Key

HWLAHSLPVGUYBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCC(=O)N

Origin of Product

United States

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